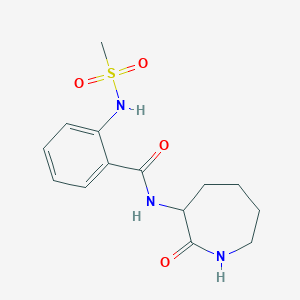![molecular formula C14H17N5O2S B7533748 N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)
N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide is a chemical compound that is commonly referred to as MMB or MMB-Chminaca. It belongs to the class of synthetic cannabinoids and has been used in scientific research to study its mechanism of action and physiological effects. This compound has gained attention due to its potent effects on the endocannabinoid system, which is responsible for regulating various physiological processes in the body.
Wirkmechanismus
The mechanism of action of MMB-Chminaca involves the activation of the CB1 and CB2 receptors of the endocannabinoid system. This activation leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the physiological effects of this compound. MMB-Chminaca has also been found to inhibit the reuptake of these neurotransmitters, leading to a prolonged effect.
Biochemical and Physiological Effects:
MMB-Chminaca has been found to have various biochemical and physiological effects on the body. Studies have shown that this compound can induce analgesia, sedation, and appetite stimulation. MMB-Chminaca has also been found to have anti-inflammatory and antioxidant effects, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMB-Chminaca in lab experiments include its potent effects on the endocannabinoid system, which can help researchers study the physiological processes regulated by this system. However, the limitations of using this compound include its potential toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on MMB-Chminaca. One direction is to study the potential therapeutic applications of this compound, particularly its anti-inflammatory and antioxidant effects. Another direction is to investigate the long-term effects of MMB-Chminaca on the endocannabinoid system and other physiological processes. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
Synthesemethoden
The synthesis of MMB-Chminaca involves the reaction of 4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide with N-(methylamino)propionyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MMB-Chminaca, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
MMB-Chminaca has been used in scientific research to study its effects on the endocannabinoid system. This compound has been found to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Studies have shown that MMB-Chminaca can activate these receptors, leading to various physiological effects such as analgesia, sedation, and appetite stimulation.
Eigenschaften
IUPAC Name |
N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-15-12(20)6-7-16-13(21)11-4-2-10(3-5-11)8-22-14-17-9-18-19-14/h2-5,9H,6-8H2,1H3,(H,15,20)(H,16,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBWXQICOGWLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC(=O)C1=CC=C(C=C1)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)


![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)
![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)


![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)
